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Cat. No.: B1670936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DR-4004 has emerged as a noteworthy compound in pharmacological research due to its

interaction with key neurotransmitter systems. Initially identified as a putative antagonist of the

5-hydroxytryptamine-7 (5-HT₇) receptor, further investigation has revealed a more complex

pharmacological profile, notably including functional activity at the dopamine D₂ receptor.[1][2]

This technical guide provides a comprehensive analysis of the currently available data on the

pharmacological properties of DR-4004, focusing on its receptor binding affinity, observed in

vivo effects, and the associated signaling pathways.

Receptor Binding Affinity
Competition binding studies have been instrumental in characterizing the interaction of DR-
4004 with various receptors. These assays measure the ability of a compound to displace a

known radiolabeled ligand from its receptor, thereby providing an indication of its binding

affinity. The affinity is often expressed as the pKi value, which is the negative logarithm of the

inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

DR-4004 exhibits a notable affinity for the 5-HT₇ receptor. However, it displays poor receptor

selectivity, with significant binding to other receptors as well.[1]

Table 1: Receptor Binding Affinity Profile of DR-4004
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Receptor Binding Affinity (pKi)

5-HT₇ 8.67[3]

Dopamine D₂ High (affinity greater than or equal to 5-HT₇)[1]

α₁-Adrenoceptor High (affinity greater than or equal to 5-HT₇)[1]

Histamine H₁ Moderate (affinity less than 5-HT₇)[1]

α₂-Adrenoceptor Moderate (affinity less than 5-HT₇)[1]

Dopamine D₁
Low (affinity less than Histamine H₁ and α₂-

Adrenoceptor)[1]

β-Adrenoceptor Low (affinity less than Dopamine D₁)[1]

Muscarinic Receptors Low (affinity less than Dopamine D₁)[1]

5-HT₂A/C Receptors Low (affinity less than Dopamine D₁)[1]

In Vivo Pharmacological Effects
Studies in conscious rats have demonstrated that intraperitoneal (i.p.) administration of DR-
4004 elicits distinct physiological responses in a dose-dependent manner.

Table 2: In Vivo Effects of DR-4004 in Rats

Effect Doses Administered (i.p.) Observation

Hyperglycemia 1, 5, or 10 mg/kg

Dose-dependent increase in

blood glucose levels. This

effect was diminished by the

dopamine D₂ receptor

antagonist, raclopride.[1]

Hypothermia 1, 5, or 10 mg/kg
Dose-dependent decrease in

body temperature.[1]

These findings suggest that the in vivo activity of DR-4004 is a composite of its effects on both

the 5-HT₇ and dopamine D₂ receptors. The mitigation of hyperglycemia by a D₂ antagonist
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strongly indicates the involvement of this receptor in the observed metabolic changes.[1]

Signaling Pathways
The pharmacological effects of DR-4004 are mediated through its interaction with the signaling

cascades of the 5-HT₇ and dopamine D₂ receptors.

5-HT₇ Receptor Signaling Pathway
The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which

in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger

then activates protein kinase A (PKA), which phosphorylates various downstream targets to

elicit a cellular response.

DR-4004 5-HT₇ ReceptorAntagonist Gs proteinActivates Adenylyl CyclaseStimulates cAMPConverts ATP to Protein Kinase AActivates Cellular ResponsePhosphorylates targets leading to

Click to download full resolution via product page

Caption: 5-HT₇ Receptor Signaling Cascade

Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor, another GPCR, is coupled to the Gi alpha subunit. Activation of the

D₂ receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP

levels. This reduction in cAMP attenuates the activity of PKA and its downstream signaling

events.

DR-4004 Dopamine D₂ ReceptorFunctional Activity Gi proteinActivates Adenylyl CyclaseInhibits cAMPReduces conversion of ATP to Protein Kinase ADecreased activation of Cellular ResponseAltered phosphorylation of targets leading to

Click to download full resolution via product page

Caption: Dopamine D₂ Receptor Signaling Cascade

Experimental Protocols
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Detailed experimental protocols for the studies conducted on DR-4004 are not publicly

available in their entirety. However, based on standard pharmacological practices, the following

methodologies are likely to have been employed.

Competition Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a test compound (DR-4004) for a specific

receptor.

Preparation of Materials:

Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus).

A radiolabeled ligand known to bind specifically to the receptor.

A series of dilutions of the unlabeled test compound (DR-4004).

Assay buffer.

Assay Procedure:

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of

DR-4004.

Allow the binding to reach equilibrium.

Separate the bound from the unbound radioligand, typically by rapid filtration through a

glass fiber filter.

Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the concentration of DR-
4004.

Determine the IC₅₀ value, which is the concentration of DR-4004 that inhibits 50% of the

specific binding of the radioligand.
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Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation. The

pKi is the negative logarithm of the Ki.
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Caption: General Workflow for a Competition Binding Assay
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In Vivo Assessment of Hyperglycemia and Hypothermia
in Rats (General Protocol)
These experiments are designed to evaluate the physiological effects of a test compound in a

living organism.

Animal Preparation:

Acclimate male rats to the laboratory conditions.

Fast the animals overnight before the experiment to establish baseline blood glucose

levels.

Drug Administration:

Administer DR-4004 or a vehicle control via intraperitoneal (i.p.) injection at various doses

(e.g., 1, 5, and 10 mg/kg).

Data Collection:

Hyperglycemia: Collect blood samples from the tail vein at specific time points after drug

administration. Measure blood glucose levels using a glucometer.

Hypothermia: Measure core body temperature using a rectal probe at specific time points

after drug administration.

Data Analysis:

Compare the changes in blood glucose and body temperature in the DR-4004 treated

groups to the vehicle-treated control group.

Analyze the data for dose-dependent effects.

Pharmacokinetics and Toxicology
As of the latest available information, specific studies detailing the absorption, distribution,

metabolism, and excretion (ADME) and the toxicological profile of DR-4004 have not been
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extensively published. Further research is required to fully characterize these critical aspects of

its pharmacological profile.

Conclusion
DR-4004 is a compound with a dual action, functioning as a potent antagonist at the 5-HT₇

receptor and also exhibiting functional activity at the dopamine D₂ receptor. Its in vivo effects on

glucose metabolism and thermoregulation appear to be a consequence of this mixed

pharmacology. While its receptor binding profile and some of its physiological effects have

been characterized, a comprehensive understanding of its pharmacokinetics and toxicology

remains to be elucidated. Further research into these areas is essential for any potential

therapeutic development of DR-4004 or its analogs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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